molecular formula C22H20O2 B12000383 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one CAS No. 2657-24-1

1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one

Cat. No.: B12000383
CAS No.: 2657-24-1
M. Wt: 316.4 g/mol
InChI Key: ZSFOGRKTOXEJTM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to a phenyl ring, which is further connected to a diphenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 4-methoxyacetophenone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Properties

CAS No.

2657-24-1

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3,3-diphenylpropan-1-one

InChI

InChI=1S/C22H20O2/c1-24-20-14-12-19(13-15-20)22(23)16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3

InChI Key

ZSFOGRKTOXEJTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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